molecular formula C13H19N3O4 B2382759 1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid CAS No. 2229485-95-2

1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid

Cat. No.: B2382759
CAS No.: 2229485-95-2
M. Wt: 281.312
InChI Key: VKKZBOFRARMMLP-UHFFFAOYSA-N
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Description

1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, an azetidine ring, and a carboxylic acid functional group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

The synthesis of 1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid involves multiple steps, including the formation of the pyrazole and azetidine rings. The synthetic route typically starts with the preparation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The azetidine ring is then introduced via nucleophilic substitution reactions.

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The azetidine ring can interact with nucleic acids, affecting gene expression and protein synthesis. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-8(7-16)10-9(11(17)18)5-14-15(10)4/h5,8H,6-7H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKZBOFRARMMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(C=NN2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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